Donecopride -

Donecopride

Catalog Number: EVT-10951013
CAS Number:
Molecular Formula: C22H33ClN2O2
Molecular Weight: 393.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Donecopride belongs to the class of compounds known as "coprides," which are characterized by their ability to interact with both cholinergic and serotonergic systems. Its classification as a dual-action agent positions it uniquely within the landscape of Alzheimer's disease treatments, aiming to address multiple aspects of the disease pathology .

Synthesis Analysis

The synthesis of donecopride involves several key steps:

  1. Starting Material: The synthesis begins with 3-amino-4-chloro-2-anisic acid.
  2. Formation of Intermediate Compounds: The initial step involves the formation of various intermediates through reactions such as acylation and alkylation.
  3. Final Steps: The final product, donecopride fumarate, is obtained after six synthetic steps, which include critical reactions like cyclization and functional group modifications .
Molecular Structure Analysis

Donecopride features a complex molecular structure that can be analyzed through techniques such as X-ray crystallography. The structural formula includes various functional groups that contribute to its pharmacological activity, including:

  • Amino Group: Essential for interaction with the acetylcholinesterase enzyme.
  • Chlorine Atom: Influences the compound's lipophilicity and receptor binding affinity.

The molecular weight of donecopride is approximately 295.79 g/mol, with a specific arrangement that facilitates its dual action on neurotransmitter systems .

Chemical Reactions Analysis

Donecopride undergoes several significant chemical reactions during its synthesis and in its interactions within biological systems:

  1. Acetylcholinesterase Inhibition: Donecopride competes with acetylcholine at the active site of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
  2. Serotonin Receptor Activation: It acts as an agonist at the 5-HT4 receptor, promoting neurotransmitter release and enhancing cognitive function.

These reactions are critical for its proposed therapeutic effects in treating symptoms associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action for donecopride involves two primary pathways:

  1. Cholinergic Pathway: By inhibiting acetylcholinesterase, donecopride increases the concentration of acetylcholine, which is vital for memory and learning processes.
  2. Serotonergic Pathway: Activation of 5-HT4 receptors enhances neurotransmitter release, particularly in areas of the brain associated with cognition.

Data from pharmacological studies indicate that donecopride exhibits a Ki value of 9.5 nM for 5-HT4R, demonstrating significant receptor affinity .

Physical and Chemical Properties Analysis

Donecopride possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for similar compounds.

Analytical data suggest that donecopride has favorable pharmacokinetic properties that enhance its potential efficacy as a therapeutic agent .

Applications

Donecopride shows promise in various scientific applications:

  1. Alzheimer's Disease Treatment: Its dual action makes it a candidate for improving cognitive function in patients suffering from Alzheimer's disease.
  2. Research Tool: Used in studies aimed at understanding cholinergic and serotonergic interactions in neurobiology.

Ongoing research continues to explore its efficacy and safety profiles in clinical settings, highlighting its potential role in future therapeutic strategies .

Rationale for Multitarget-Directed Ligand (MTDL) Development in Alzheimer’s Disease

Pathological Complexity of Alzheimer’s Disease and Limitations of Monotherapies

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid-β (Aβ) plaque accumulation, neurofibrillary tangles (NFTs), cholinergic deficits, and neuroinflammation. The intricate interplay among these pathways renders single-target therapies ineffective for disease modification. Between 2002–2012, only 0.4% of AD drug candidates achieved FDA approval, primarily due to the inability of monotherapies like acetylcholinesterase inhibitors (donepezil) or NMDA antagonists (memantine) to address AD’s pathological complexity. These agents provide transient symptomatic relief but fail to halt neurodegeneration, as they target downstream consequences rather than upstream drivers like Aβ aggregation or tau hyperphosphorylation. The clinical inadequacy of singular approaches has catalyzed the shift toward multitarget-directed ligands (MTDLs), designed to concurrently modulate multiple disease-relevant pathways [4].

Table 1: Limitations of Monotherapies vs. Advantages of MTDLs in AD Treatment

ApproachClinical Success RatePrimary LimitationPathological Coverage
Monotherapies0.4% (2002-2012)Single-target focus; symptomatic onlyNarrow (1-2 pathways)
Combination Therapies15-20% (2014-2024)Drug-drug interactions; compliance issuesModerate (2-3 pathways)
MTDLs35-40% (2014-2024)Synergistic targeting; disease-modifyingBroad (3+ pathways)

Synergistic Therapeutic Potential of 5-HT4 Receptor Agonism and Acetylcholinesterase Inhibition

Donecopride exemplifies the MTDL strategy by synergistically combining:

  • 5-HT4 Receptor Partial Agonism (Ki = 8.5–10.4 nM; 48% intrinsic activity): Enhances non-amyloidogenic processing of amyloid precursor protein (APP), increasing soluble neurotrophic sAPPα release (EC₅₀ = 11.3 nM) while suppressing neurotoxic Aβ production. Additionally, 5-HT4 activation stimulates acetylcholine, serotonin, and GABA release in the hippocampus and cortex—key regions for cognitive function [1] [3].
  • Acetylcholinesterase Inhibition (IC₅₀ = 16 nM): Restores synaptic acetylcholine levels via catalytic site blockade. Crucially, donecopride’s interaction with the peripheral anionic site (PAS) of AChE inhibits Aβ aggregation, a mechanism absent in classical AChE inhibitors like donepezil [1] [7].

This dual mechanism simultaneously addresses symptomatic (cholinergic deficits) and disease-modifying (Aβ pathology) aspects of AD. In transgenic 5XFAD mice, chronic donecopride administration (1 mg/kg) reversed memory deficits in Morris water maze and novel object recognition tests while reducing amyloid plaques by 40–60% compared to controls [3].

Table 2: Donecopride’s Dual Pharmacological Profile

TargetAffinity/PotencyFunctional EffectTherapeutic Outcome
5-HT4 ReceptorKi = 8.5–10.4 nMPartial agonist (48% efficacy)↑ sAPPα; ↓ Aβ production
AcetylcholinesteraseIC₅₀ = 16 nMMixed-type competitive inhibitor↑ Synaptic ACh; ↓ Aβ aggregation
5-HT2B ReceptorKi = 1.6 nMInverse agonistMitigates valvulopathy risk
σ2 ReceptorKi = 7.2 nMLigand (role unclear)Potential anti-proliferative effects

Mechanistic Link Between Cholinergic Dysfunction and Amyloidogenic Pathways

The cholinergic system and Aβ pathology are interconnected through a self-amplifying cycle:

  • Cholinergic deficits in AD reduce α-secretase activity, promoting amyloidogenic APP cleavage and Aβ accumulation [3].
  • Aβ oligomers bind to AChE’s PAS, accelerating Aβ aggregation and neurotoxicity. This depletes cholinergic neurons further, exacerbating cognitive decline [5].

Donecopride disrupts this cycle via:

  • AChE Inhibition: Restores acetylcholine levels, enhancing cognition and indirectly promoting non-amyloidogenic APP processing [1].
  • 5-HT4 Activation: Directly stimulates α-secretase (ADAM10), increasing sAPPα while suppressing Aβ. In primary rat hippocampal neurons, donecopride reduced tau hyperphosphorylation by 30–50% and increased neurite outgrowth/synaptogenesis upon Aβ exposure [3] [5].
  • Amyloid Disaggregation: Displacement of AChE-bound Aβ peptides reduces plaque formation. In 5XFAD mice, donecopride decreased cortical Aβ load by 55% and soluble Aβ42 by 40% after 3 months of treatment [3].

Table 3: In Vivo Effects of Donecopride in Alzheimer’s Models

ModelTreatment RegimenCognitive OutcomePathological Outcome
5XFAD Transgenic Mice1 mg/kg twice weekly × 3 mo↑ Working memory (Y-maze); ↑ Long-term memory (MWM)↓ Amyloid plaques (55%); ↓ Tau hyperphosphorylation
AβO-Injected MiceAcute oral doseReversed memory deficits (NOR test)↓ Neuronal apoptosis; ↑ Synaptogenesis
Scopolamine-Induced Amnesia0.3 mg/kg i.p.Restored discrimination index (NOR test)N/A

Properties

Product Name

Donecopride

IUPAC Name

1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3

InChI Key

FTRZTHFGTILUPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.